molecular formula C18H30N2O6 B15495263 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-a-(2-methylpropyl)-6-oxo-, [S-(R*,R*)]-(9CI)

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-a-(2-methylpropyl)-6-oxo-, [S-(R*,R*)]-(9CI)

Cat. No.: B15495263
M. Wt: 370.4 g/mol
InChI Key: FHTXWWWRCIVIIT-KJBLDROHSA-N
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Description

This compound (CAS: 129605-52-3) is a spirocyclic derivative with a molecular formula of C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . Its structure features:

  • A 1,7-diazaspiro[4.4]nonane core, which imposes conformational rigidity.
  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthesis.
  • A 2-methylpropyl (isobutyl) substituent at the α-position of the acetic acid side chain.
  • Stereochemistry defined as [S-(R,R)], indicating specific configurations at chiral centers critical for biological interactions .

Properties

Molecular Formula

C18H30N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(5S)-8-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid

InChI

InChI=1S/C18H30N2O6/c1-11(2)9-12(14(22)23)20-13(21)10-18(15(20)24)7-6-8-19(18)16(25)26-17(3,4)5/h11-13,21H,6-10H2,1-5H3,(H,22,23)/t12?,13?,18-/m0/s1

InChI Key

FHTXWWWRCIVIIT-KJBLDROHSA-N

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)O)N1C(CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Origin of Product

United States

Biological Activity

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-(2-methylpropyl)-6-oxo-, [S-(R*,R*)]-(9CI) is a complex organic compound with potential applications in medicinal chemistry. Its unique structural characteristics, including a spirocyclic framework and various functional groups, suggest significant biological activity. This article reviews the biological activity of this compound by examining its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a diazaspiro structure that incorporates two nitrogen atoms within a nonane ring. The presence of an acetic acid moiety and a dimethylethoxycarbonyl group enhances its reactivity and potential biological interactions.

Structural Feature Description
Spirocyclic Framework Contains two nitrogen atoms in a spiro configuration
Functional Groups Acetic acid and dimethylethoxycarbonyl groups
Reactivity Capable of undergoing various chemical reactions to form derivatives

Research indicates that compounds within the diazaspiro family can interact with specific biological targets, particularly in relation to osteoclast activity. The primary mechanism involves modulation of signaling pathways crucial for bone resorption processes.

  • Osteoclast Inhibition : Studies have shown that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is vital for conditions such as osteoporosis. For instance, the compound E197 demonstrated effectiveness in preventing pathological bone loss in mouse models without impairing osteoblast function .

Interaction with Biological Targets

1,7-Diazaspiro[4.4]nonane derivatives have been explored for their binding affinities to various enzymes and receptors:

  • Inhibition of DOCK5 : Certain derivatives have been identified as inhibitors of human DOCK5, which plays a role in osteoclast adhesion and activity. This inhibition can potentially lead to reduced bone resorption .
  • Signaling Pathway Modulation : The compound may influence pathways associated with cell signaling in osteoclasts, thus affecting their activity and survival rates.

Study on Osteoclast Activity

A significant study published in the Journal of Medicinal Chemistry focused on the efficacy of novel diazaspiro derivatives in inhibiting osteoclast activity. The results indicated that compound E197 effectively reduced osteoclast resorption without affecting osteoblast numbers or function:

  • Experimental Setup : Mice were treated with E197, and subsequent analysis showed a marked decrease in osteoclast activity while maintaining normal bone formation markers.
  • Results Summary :
Compound Effect on Osteoclasts Impact on Osteoblasts
E197Inhibited activityNo adverse effects
ControlNormal activityNormal function

This study highlights the potential of 1,7-Diazaspiro[4.4]nonane derivatives as therapeutic agents for osteoporosis.

Comparative Analysis

To understand the uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid relative to similar compounds, the following table summarizes key differences:

Compound Name Structural Features Unique Aspects
1,7-Diazaspiro[4.4]nonane-7-acetic acidContains dimethylethoxycarbonyl groupEnhanced stability
2,7-Diazaspiro[3.5]nonaneDifferent spirocyclic coreVariations in biological activity
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateContains tert-butyl protecting groupDifferent chemical properties

The unique combination of structural features in 1,7-Diazaspiro[4.4]nonane-7-acetic acid enhances its stability and reactivity compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name (CAS) Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications Reference
1,7-Diazaspiro[4.4]nonane-7-acetic acid, (5R)- (894786-70-0) Lacks 2-methylpropyl group; (5R) stereochemistry 298.33 Used in peptide synthesis; reduced lipophilicity due to absence of isobutyl group .
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (N/A) Replaces acetic acid/oxo groups with pyridinyl moiety ~245 (estimated) Demonstrates enhanced solubility in polar solvents; explored as a nicotinic receptor ligand .
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (367-21-1494) Smaller spiro system ([3.4] vs. [4.4]); lacks oxo and acetic acid groups 226.27 Reduced steric hindrance; used as a building block in kinase inhibitors .
7-[(1S)-1-Phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one (951167-17-2) Phenylethyl substituent instead of isobutyl; ketone at 6-position 244.34 Chiral resolution studies; potential CNS activity due to aromatic substituent .

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s 2-methylpropyl group increases LogP (~1.2 estimated) compared to the (5R)-analogue (LogP ~0.7) .
  • Solubility: The Boc group reduces water solubility, whereas pyridinyl or carboxylic acid derivatives (e.g., CAS 908264-65-3) exhibit improved aqueous solubility .
  • Stereochemical Impact: The [S-(R,R)] configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes) compared to racemic mixtures .

Research Findings and Data

Stability Studies

  • Thermal Stability: The Boc group in the target compound decomposes at ~200°C , while the (5R)-analogue degrades at ~180°C due to lack of steric protection .
  • pH Sensitivity: The 6-oxo group undergoes hydrolysis under alkaline conditions (pH >10), necessitating storage at neutral pH .

Q & A

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

  • Substitution reactions at the diazaspiro core followed by Boc protection of the amine.
  • Esterification to stabilize carboxylic acid intermediates (e.g., tert-butyl ester formation).
  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the Boc group during synthesis .

2. Which analytical techniques confirm the stereochemistry of the [S-(R,R)] configuration?**

  • X-ray crystallography : Determines absolute configuration.
  • Chiral HPLC : Measures enantiomeric excess (≥98% purity).
  • NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons, confirming spirocyclic geometry and substituent orientation .

Q. How is the 6-oxo group stabilized during synthesis?

  • Ketone protection : Convert the 6-oxo group to a ketal or thioketal intermediate using ethylene glycol or 1,2-ethanedithiol under acidic conditions.
  • Reductive amination : Post-synthesis, the oxo group can be reduced to an amine for functionalization .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in this compound class?

The [S-(R*,R*)] configuration enhances target binding affinity due to:

  • Spatial complementarity : Optimal alignment with enzyme active sites (e.g., FAAH inhibition observed in related spiro compounds).
  • Resistance to metabolic degradation : Stereospecificity reduces susceptibility to hepatic enzymes.
    Comparative studies show a 10-fold increase in IC50 for the correct enantiomer vs. its mirror image .

Q. What structural modifications improve pharmacokinetics (PK) in vivo?

Modification Effect on PK Example
Carboxylic acid Enhances solubility (logP reduction)7-Acetic acid substituent
Isobutyl group Increases lipophilicity for BBB penetrationα-(2-methylpropyl) chain
Boc protection Prolongs half-life by slowing metabolismtert-Butoxycarbonyl group

Q. How can computational models predict target interactions?

  • Molecular docking : Software (e.g., AutoDock Vina) identifies binding poses with enzymes like FAAH.
  • QSAR modeling : Correlates substituent bulkiness (e.g., isobutyl group) with inhibitory activity.
  • Reaction path search : Quantum chemical calculations optimize synthetic routes .

Q. What methodologies resolve contradictions in bioactivity data across studies?

  • Dose-response profiling : Validate activity thresholds using standardized assays (e.g., fluorometric FAAH inhibition).
  • Metabolite screening : Identify off-target interactions via LC-MS/MS.
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Pd/C or Raney Ni for hydrogenation steps (yield: 75–85%).
  • Temperature control : Maintain ≤0°C during Boc protection to minimize side reactions.
  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) for intermediates .

Q. What in vitro assays evaluate enzyme inhibition potential?

  • Fluorometric assays : Measure FAAH inhibition using arachidonoyl-AMC substrate.
  • Kinetic analysis : Determine Ki values via Lineweaver-Burk plots.
  • Selectivity panels : Test against related enzymes (e.g., MAGL, COX-2) to confirm specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values?

Factor Resolution Strategy
Assay conditions Standardize pH, temperature, and substrate concentration.
Compound purity Verify via HPLC (>95% purity) and elemental analysis.
Enzyme source Use recombinant enzymes (e.g., human FAAH) for consistency .

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